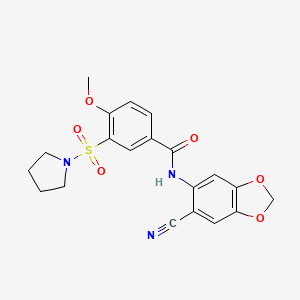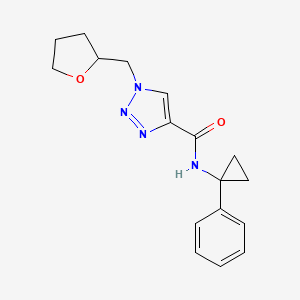![molecular formula C23H32N4O B5981855 1-[4-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B5981855.png)
1-[4-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexylphenyl group, a methylpyrazol group, and a piperazinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Cyclohexylphenyl Group: This step involves the reaction of cyclohexylbenzene with appropriate reagents to introduce the phenyl group.
Synthesis of the Methylpyrazol Group: This step involves the formation of the pyrazol ring through cyclization reactions, followed by methylation.
Attachment of the Piperazinyl Group: This step involves the reaction of the intermediate compound with piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Use of techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.
Aplicaciones Científicas De Investigación
1-[4-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[4-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with specific receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
1-[4-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
1-(4-Cyclohexylphenyl)ethanone: Lacks the pyrazol and piperazinyl groups, making it less complex.
1-(4-Cyclohexylphenyl)-3-methylpyrazole: Lacks the piperazinyl group, making it less versatile.
1-(4-Cyclohexylphenyl)-4-methylpiperazine: Lacks the pyrazol group, making it less biologically active.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-18(28)27-14-12-26(13-15-27)17-22-16-25(2)24-23(22)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h8-11,16,19H,3-7,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLJMENZJIJBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5981776.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(2-furyl)propanamide](/img/structure/B5981790.png)
![N-({1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B5981793.png)
![3-BROMO-N-[5-(3-BROMOBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B5981807.png)

![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5981814.png)
![1-(2-pyridinyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B5981820.png)

![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5981838.png)
![3-Thiophenecarboxylicacid,2-[[(3-chlorobenzo[b]thien-2-yl)carbonyl]amino]-,methylester(9ci)](/img/structure/B5981840.png)
![1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B5981847.png)
![ethyl 2-({N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5981866.png)
![Methyl 1-[2-hydroxy-3-[3-[[2-methoxyethyl(methyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B5981869.png)
